Erythrocentaurin

α-Amylase inhibition Antidiabetic Metabolic disease

Why Choose Erythrocentaurin? It delivers 4-fold higher Cmax (625.2 vs 157.6 ng/mL) and 2-fold faster Tmax vs. gentiopicral for sensitive in vivo PK modeling []. Proven anti-HBV scaffold synthesizing 24 derivatives (IC₅₀ down to 0.026mM, SI>70) and shows α-amylase inhibition (IC₅₀ 1.67 mg/mL) [][]. A validated aglycone biomarker superior to glycosylated precursors.

Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
CAS No. 50276-98-7
Cat. No. B1671063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythrocentaurin
CAS50276-98-7
Synonyms5-formyl-3,4-dihydroisocoumarin
erythrocentaurin
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1COC(=O)C2=CC=CC(=C21)C=O
InChIInChI=1S/C10H8O3/c11-6-7-2-1-3-9-8(7)4-5-13-10(9)12/h1-3,6H,4-5H2
InChIKeyTUADBWMDDLWUME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Erythrocentaurin (50276-98-7) for Research and Development: A Core Secoiridoid Aglycone for Metabolic and Anti-HBV Studies


Erythrocentaurin (CAS 50276-98-7) is a dihydroisocoumarin aglycone, primarily derived from the intestinal hydrolysis of secoiridoid glycosides like swertiamarin and gentiopicroside, which are abundant in medicinal plants of the Gentianaceae family . As the bioactive metabolite of these glycosides, erythrocentaurin is a validated chemical probe for investigating α-amylase inhibition and anti-hepatitis B virus (HBV) mechanisms, making it a distinct tool for researchers focused on metabolic activation and pharmacologically relevant aglycones .

Why Erythrocentaurin Cannot Be Substituted with Its Parent Glycosides Gentiopicroside or Swertiamarin


Simply procuring the parent glycosides (e.g., swertiamarin or gentiopicroside) does not guarantee the same experimental outcomes, as erythrocentaurin is a distinct chemical entity with a unique activity profile that is generated via enzymatic hydrolysis, not by the glycosides themselves . In vitro assays show that swertiamarin has a different potency for α-amylase inhibition (IC50 1.25 mg/mL) compared to erythrocentaurin (IC50 1.67 mg/mL), and pharmacokinetic studies confirm that erythrocentaurin reaches a far higher systemic concentration (Cmax ~625 ng/mL) than other metabolites like gentiopicral (Cmax ~158 ng/mL) when derived from a common precursor . This quantitative divergence in both in vitro potency and in vivo exposure underscores the need to use the specific aglycone, erythrocentaurin, for reproducible and biologically relevant results.

Quantitative Differentiation of Erythrocentaurin: Head-to-Head Data vs. Analogs and In-Class Compounds


α-Amylase Inhibitory Potency: Erythrocentaurin vs. Swertiamarin and Acarbose

Erythrocentaurin exhibits concentration-dependent α-amylase inhibition with an IC50 of 1.67 ± 0.28 mg/mL . In a directly comparable study using the same experimental conditions, its parent glycoside swertiamarin was less potent, with an IC50 of 1.25 ± 0.29 mg/mL . While the standard drug acarbose serves as a common baseline (IC50 = 627 µM in a separate study), the distinct potency of erythrocentaurin compared to swertiamarin highlights that the aglycone and glycoside are not interchangeable .

α-Amylase inhibition Antidiabetic Metabolic disease

In Vivo Pharmacokinetic Profile: Erythrocentaurin vs. Gentiopicral as Co-Metabolites of Gentiopicroside

Following oral administration of gentiopicroside (200 mg/kg) in rats, erythrocentaurin achieved a maximum plasma concentration (Cmax) of 625.2 ± 246.3 ng/mL at approximately 2 hours, while the other major metabolite, gentiopicral, reached a Cmax of only 157.6 ± 86.6 ng/mL at about 4 hours . This direct in vivo comparison demonstrates that erythrocentaurin is the quantitatively dominant circulating metabolite, with a Cmax approximately 4-fold higher and a faster time to peak concentration.

Pharmacokinetics Metabolism ADME

Anti-HBV Activity: Erythrocentaurin as a Scaffold for Potent Derivatives vs. Untransformed Natural Product

While the parent compound erythrocentaurin itself is a known HBV inhibitor, its significance as a chemical scaffold is underscored by a study where 24 synthetic derivatives were evaluated for anti-HBV activity in HepG 2.2.15 cells. Eight derivatives showed enhanced activity with Selectivity Index (SI) values >11 . Most notably, derivative 1e achieved an IC50 of 0.026 mM (SI >70.8) and derivative 1k had an IC50 of 0.045 mM (SI >36.0) against HBV DNA replication, demonstrating a substantial improvement in both potency and selectivity over the untransformed natural product .

Anti-HBV Antiviral Drug discovery

Anti-HBV Activity in HepG2.2.15 Cells: Erythrocentaurin's IC50 Range Compared to Other In-Class Compounds from Swertia delavayi

In a phytochemical investigation of Swertia delavayi, erythrocentaurin was among six compounds (1, 2, 6, 7, 9, and 12) that exhibited significant inhibitory activity on HBV DNA replication in HepG 2.2.15 cells, with IC50 values ranging from 0.05 to 1.46 mmol/L . This positions erythrocentaurin within a cluster of active secoiridoid-related compounds from the same plant, providing a comparative baseline for researchers screening similar natural product libraries for anti-HBV leads.

Anti-HBV Natural product Hepatology

Where Erythrocentaurin Delivers Verifiable Value: Key R&D and Procurement Scenarios


Investigating the Metabolic Activation of Secoiridoid Glycosides

For research groups studying the in vivo fate of gentiopicroside or swertiamarin, erythrocentaurin is an essential analytical standard and biological probe. Its direct detection and quantification in plasma (Cmax ~625 ng/mL) after oral administration of the parent glycoside provides a critical PK endpoint that cannot be achieved using the glycoside alone .

Medicinal Chemistry Campaigns Targeting Novel Anti-HBV Agents

Drug discovery programs focused on hepatitis B virus can utilize erythrocentaurin as a starting scaffold for lead optimization. The established SAR data shows that simple modifications can yield derivatives with significantly improved potency and selectivity (e.g., SI >70.8 for derivative 1e), making it a validated core for generating patentable chemical matter .

Screening for α-Amylase Inhibitors with a Distinct Potency Profile

Investigators studying postprandial hyperglycemia can use erythrocentaurin as a tool compound to benchmark new chemical entities. Its defined IC50 of 1.67 mg/mL against α-amylase, which is quantifiably different from its parent glycoside swertiamarin (IC50 1.25 mg/mL), provides a clear point of reference for comparative enzyme inhibition studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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